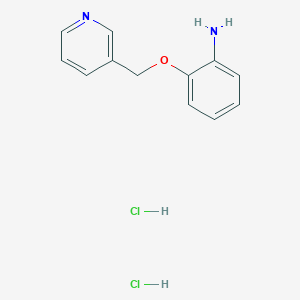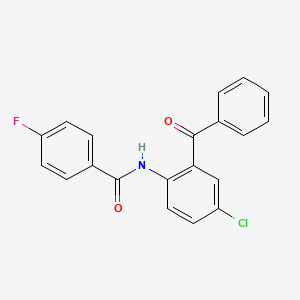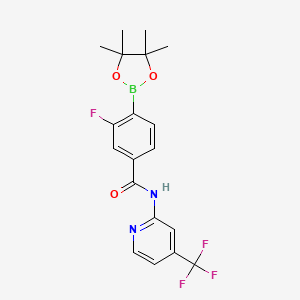![molecular formula C12H14N4OS3 B2683898 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide CAS No. 893726-76-6](/img/structure/B2683898.png)
2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C12H14N4OS3 and a molecular weight of 326.45 g/mol[_{{{CITATION{{{_1{2-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl .... This compound features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and a phenyl group, which is a benzene ring with a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide typically involves the following steps:
Thiadiazole Formation: : The thiadiazole ring is formed by reacting a suitable hydrazine derivative with carbon disulfide and an alkyl halide under basic conditions[_{{{CITATION{{{2{893726-76-6| 2-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol ...[{{{CITATION{{{_3{2- ( {5- [ (4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/l474169).
Sulfanyl Group Introduction: : The sulfanyl group is introduced by reacting the thiadiazole derivative with a thiol, such as 4-methylbenzyl mercaptan, under appropriate reaction conditions.
Acetohydrazide Formation: : The final step involves the reaction of the sulfanyl-thiadiazole compound with an acyl chloride or anhydride to form the acetohydrazide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: : The thiadiazole ring can be reduced to form a thiazole derivative.
Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: : Electrophilic substitution reactions are often carried out using nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: : Sulfoxides and sulfones are the major products.
Reduction: : Thiazole derivatives are formed.
Substitution: : Nitrophenyl or halophenyl derivatives are common products.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as antimicrobial or antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiadiazole ring and the sulfanyl groups. Similar compounds include:
2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: : Similar structure but with an acetamide group instead of acetohydrazide.
2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol: : Similar structure but with an ethanol group instead of acetohydrazide.
These compounds may have different biological activities and applications due to their structural differences.
Properties
IUPAC Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS3/c1-8-2-4-9(5-3-8)6-18-11-15-16-12(20-11)19-7-10(17)14-13/h2-5H,6-7,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWNZFITUVDXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2683821.png)

![1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2683827.png)

![4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2683829.png)

![5-Bromo-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2683833.png)
![1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile](/img/structure/B2683835.png)

![1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2683837.png)
![methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B2683838.png)
